molecular formula C6H5ClFN B087523 2-Chloro-4-fluoro-5-methylpyridine CAS No. 1227574-24-4

2-Chloro-4-fluoro-5-methylpyridine

Cat. No. B087523
M. Wt: 145.56 g/mol
InChI Key: IZVIZRBXRJNKNO-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-methylpyridine is a halogenated pyridine derivative, a class of compounds with significant interest in medicinal chemistry and organic synthesis due to their versatile chemical reactivity and potential as building blocks in the synthesis of complex molecules.

Synthesis Analysis

Synthesis of halogen-rich pyridines, including derivatives similar to 2-chloro-4-fluoro-5-methylpyridine, involves strategic halogenation and functionalization steps. Wu et al. (2022) reported on the synthesis of halogen-rich intermediates for the creation of pentasubstituted pyridines, utilizing halogen dance reactions, which could be analogous to methods employed for synthesizing 2-chloro-4-fluoro-5-methylpyridine derivatives (Wu, Porter, Frennesson, & Saulnier, 2022).

Molecular Structure Analysis

Investigations into the molecular geometry and electronic structure of related chloro-fluoro-pyridine compounds have been conducted through spectroscopic and quantum chemical studies. Satheeshkumar et al. (2017) synthesized chloro-fluorophenyl derivatives and conducted spectral analysis and quantum chemical studies to understand their molecular geometry and chemical reactivity, which is relevant for understanding the structural aspects of 2-chloro-4-fluoro-5-methylpyridine (Satheeshkumar, Sayın, Kaminsky, & Rajendra Prasad, 2017).

Chemical Reactions and Properties

The reactivity of halogenated pyridines, including 2-chloro-4-fluoro-5-methylpyridine, involves various chemical transformations. Stroup et al. (2007) explored the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, providing insights into reactions that could also be applicable to the functionalization of 2-chloro-4-fluoro-5-methylpyridine derivatives (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Physical Properties Analysis

The physical properties such as thermal stability and phase transitions of chloro-fluoro-pyridine derivatives have been studied. Ribet et al. (2005) characterized the conformational analysis and crystal structure of a complex molecule including a 5-methylpyridin-2-ylmethyl component, providing valuable information on the physical characteristics that might be comparable to those of 2-chloro-4-fluoro-5-methylpyridine (Ribet, Pena, Maurel, Belin, Tillard, Vacher, Bonnaud, & Colpaert, 2005).

Scientific Research Applications

Field: Agrochemical and Pharmaceutical Industries

  • Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives, synthesized using 2-Chloro-4-fluoro-5-methylpyridine, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Field: Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

  • Summary of Application : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors are used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
  • Methods of Application : An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
  • Results or Outcomes : With a total yield of 29.4% in 7 linear steps, the optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine, giving more than eight times higher yields .

Field: Pesticide Intermediate

  • Summary of Application : 2-Chloro-5-methylpyridine is used as a pesticide intermediate .
  • Methods of Application : Its synthesis by many methods has been reported .
  • Results or Outcomes : It may be used in the synthesis of 2-methylthio-5-pyridinemethylene amine .

Field: Synthesis of Novel Quinolone Compounds

  • Summary of Application : 6-Hydroxy-2-chloro-4-fluoroquinolones have been synthesized for the creation of novel quinolone compounds applied as S-nitrosoglutathione reductase (GSNOR) inhibitors .
  • Methods of Application : The synthesis of these compounds involves the Baltz-Schiemann reaction .
  • Results or Outcomes : The resulting novel quinolone compounds are used as GSNOR inhibitors .

Field: Synthesis of 4-Fluorocytisine

  • Summary of Application : 4-Fluoropyridinone synthesized by Baltz-Schiemann reaction from 2-chloro-4-fluoropyridine is used in the synthesis of 4-fluorocytisine .
  • Methods of Application : The synthesis involves the Baltz-Schiemann reaction .
  • Results or Outcomes : The resulting compound, 4-fluorocytisine, has potential applications in various fields .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid that can cause skin and eye irritation. It is also harmful if swallowed or in contact with skin .

Future Directions

The future directions of 2-Chloro-4-fluoro-5-methylpyridine and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . Moreover, the downstream products manufactured with 4-methylpyridine derivatives as an intermediate are mostly high value-added products with excellent development prospects .

properties

IUPAC Name

2-chloro-4-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVIZRBXRJNKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595845
Record name 2-Chloro-4-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-5-methylpyridine

CAS RN

1227574-24-4
Record name 2-Chloro-4-fluoro-5-methylpyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-5-methylpyridine
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URL https://comptox.epa.gov/dashboard/DTXSID00595845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-fluoro-5-methylpyridine
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